Cas no 16378-21-5 (3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine)

3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine structure
16378-21-5 structure
Productnaam:3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine
CAS-nummer:16378-21-5
MF:C22H25N
MW:303.4406
CID:210474
PubChem ID:4854

3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine Chemische en fysische eigenschappen

Naam en identificatie

    • 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine
    • 3-(5,6-dihydrodibenzo[1,2-a:1',2'-e][7]annulen-11-ylidene)-1-ethyl-2-methylpyrrolidine
    • Piroheptine
    • 3-(10,11-dihydro-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-pyrrolidine
    • Piroheptina
    • Piroheptine (INN)
    • Piroheptine HCl
    • Piroheptinum
    • Trimol
    • 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine
    • 1-Ethyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methylpyrrolidine
    • CHEMBL2106830
    • D08395
    • Piroheptinum [INN-Latin]
    • Q7198067
    • PIROHEPTINE [WHO-DD]
    • UNII-AR6Y753ARL
    • AR6Y753ARL
    • PIROHEPTINE [MI]
    • NCGC00408838-01
    • DTXSID30864672
    • Piroheptina [INN-Spanish]
    • 1-ethyl-2-methyl-3-{tricyclo[9.4.0.0,pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}pyrrolidine
    • 1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine
    • CHEBI:135287
    • SCHEMBL34782
    • 16378-21-5
    • PYRROLIDINE, 3-(10,11-DIHYDRO-5H-DIBENZO(A,D)CYCLOHEPTEN-5-YLIDENE)-1-ETHYL-2-METHYL-
    • Piroheptine [INN]
    • Pyrrolidine,3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-
    • 3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine
    • Inchi: InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3
    • InChI-sleutel: NKJQZSDCCLDOQH-UHFFFAOYSA-N
    • LACHT: C1C2=C(/C(=C3/CCN(CC)C/3C)/C3C=CC=CC=3CC2)C=CC=1

Berekende eigenschappen

  • Exacte massa: 303.19900
  • Monoisotopische massa: 303.199
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 1
  • Complexiteit: 425
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 3.2A^2
  • XLogP3: 4.4

Experimentele eigenschappen

  • Dichtheid: 0.9930 (rough estimate)
  • Kookpunt: bp4 167°
  • Vlampunt: 191.7°C
  • Brekindex: 1.4900 (estimate)
  • PSA: 3.24000
  • LogboekP: 4.63910
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd